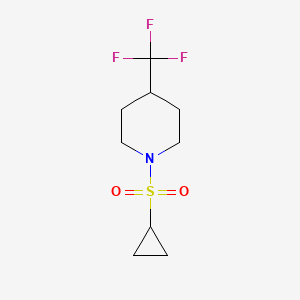

1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine, also known as CT327, is a small molecule drug that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Sulfonamides as Terminators of Cationic Cyclisations

- Sulfonamides, including structures similar to "1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine," are utilized as novel terminators in cationic cyclisations. This application is vital for the efficient formation of polycyclic systems by inducing cyclisation reactions. Such chemical processes have significant implications in synthesizing complex organic molecules, including pharmaceuticals (Haskins & Knight, 2002).

Stereodynamics and Perlin Effect

- The study of stereodynamic behavior of "1-(trifluoromethylsulfonyl)piperidine" and its analogs has revealed insights into the conformational preferences of these molecules. These findings are crucial for understanding molecular interactions, which could influence the design of new drugs and materials (Shainyan et al., 2008).

Synthesis and Reaction Studies

- Research into "1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine" has also included synthesis and reaction studies with the aim of developing new antibacterial agents. These studies are significant for the discovery of new therapeutic compounds (Miyamoto et al., 1987).

Ionic Liquid Crystals

- Piperidinium-based structures, similar to the compound , have been used in the design of ionic liquid crystals. These materials are of interest for applications in electronic displays and other advanced technologies (Lava, Binnemans, & Cardinaels, 2009).

Synthesis of Piperidines via Radical Cyclization

- A novel approach involving the radical cyclization of certain precursors to synthesize 2,4-disubstituted piperidines has been reported. This method highlights the potential of "1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine" related compounds in facilitating the creation of new chemical entities with potential biological activities (Gandon et al., 2006).

Wirkmechanismus

Target of Action

It is known that trifluoromethyl ketones (tfmks), a group to which this compound belongs, are valuable synthetic targets in the construction of fluorinated pharmacons .

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials, suggesting that it may be involved in a variety of biochemical pathways .

Pharmacokinetics

Its density is predicted to be 1.42±0.1 g/cm3 .

Result of Action

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Action Environment

It is known that the compound’s properties, such as its melting point, boiling point, and predicted density, may be influenced by environmental conditions .

Eigenschaften

IUPAC Name |

1-cyclopropylsulfonyl-4-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2S/c10-9(11,12)7-3-5-13(6-4-7)16(14,15)8-1-2-8/h7-8H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSRAOBGFUHJDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2376945.png)

![2-(furan-3-carboxamido)-N-(2-methoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2376947.png)

![[5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2,4(8),5,9-tetraen-6-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B2376949.png)

![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2376958.png)

![5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2376961.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2376964.png)